molecular formula C25H21Br2N5O4S B13784989 Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- CAS No. 97399-37-6

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)-

Cat. No.: B13784989
CAS No.: 97399-37-6
M. Wt: 647.3 g/mol
InChI Key: JFIUCQLAFAKOSP-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- (hereafter referred to as the target compound) is a structurally complex acetamide derivative. Its key features include:

  • A 1,2,4-triazole core substituted with a 3,5-dibromo-2-hydroxyphenyl group and a 4-methylphenyl moiety.
  • A thioether linkage connecting the triazole ring to the acetamide backbone.
  • A urea-like substituent (N-(((4-methoxyphenyl)amino)carbonyl)) at the acetamide terminus.

Properties

CAS No.

97399-37-6

Molecular Formula

C25H21Br2N5O4S

Molecular Weight

647.3 g/mol

IUPAC Name

2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)carbamoyl]acetamide

InChI

InChI=1S/C25H21Br2N5O4S/c1-14-3-7-17(8-4-14)32-23(19-11-15(26)12-20(27)22(19)34)30-31-25(32)37-13-21(33)29-24(35)28-16-5-9-18(36-2)10-6-16/h3-12,34H,13H2,1-2H3,(H2,28,29,33,35)

InChI Key

JFIUCQLAFAKOSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC=C(C=C3)OC)C4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- typically follows a multi-step approach involving:

  • Construction of the 1,2,4-triazole core.
  • Introduction of the dibromo-substituted hydroxyphenyl and 4-methylphenyl groups onto the triazole ring.
  • Formation of the thioether linkage (sulfanyl group) connecting the triazole to the acetamide moiety.
  • Final coupling with the 4-methoxyphenylamino carbonyl group to form the acetamide derivative.

This approach ensures precise placement of substituents and functional groups to achieve the desired molecular architecture.

Stepwise Synthetic Procedure

Step 1: Synthesis of 5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole Intermediate
  • Starting from appropriate substituted hydrazine and carboxylic acid derivatives, the 1,2,4-triazole ring is constructed via cyclization reactions.
  • Bromination of the hydroxyphenyl substituent is performed using brominating agents such as bromine or N-bromosuccinimide (NBS) under acidic or neutral conditions to afford the dibromo substitution pattern at positions 3 and 5.
  • The 4-methylphenyl group is introduced via cross-coupling reactions or by using substituted starting materials.
Step 2: Formation of the Thioether Linkage
  • The triazole intermediate bearing a suitable leaving group (e.g., halogen or activated ester) reacts with a thiol-containing acetamide derivative.
  • This nucleophilic substitution forms the thioether (sulfanyl) bond linking the triazole ring to the acetamide backbone.
  • Reaction conditions typically include refluxing in ethanol or another polar solvent with a base such as triethylamine to facilitate substitution.
Step 3: Coupling with 4-Methoxyphenylamino Carbonyl Group
  • The acetamide intermediate is further reacted with 4-methoxyphenyl isocyanate or an equivalent carbamoylating agent.
  • This step introduces the N-(((4-methoxyphenyl)amino)carbonyl) moiety via nucleophilic attack of the amine on the isocyanate, forming the urea-type linkage.
  • The reaction is conducted under controlled temperature and inert atmosphere to prevent side reactions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%)
Triazole ring formation Hydrazine derivative + carboxylic acid Ethanol Reflux 4–6 hours 70–85
Bromination Bromine or NBS Acetic acid or CHCl3 0–25 °C 1–3 hours 75–90
Thioether linkage formation Thiol acetamide + triazole intermediate + Et3N Ethanol Reflux 5–7 hours 76–85
Carbamoylation with 4-methoxyphenyl isocyanate Isocyanate + amine intermediate Dichloromethane 0–25 °C 2–4 hours 65–80

Note: Exact yields vary depending on purification and scale.

Analytical Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy: Characteristic carbonyl absorption peaks around 1680–1700 cm⁻¹ confirm acetamide and carbamoyl functionalities.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows aromatic proton multiplets, singlets corresponding to methyl and methoxy groups, and signals for triazole and thioether protons.
    • ^13C NMR confirms carbonyl carbons and aromatic carbons.
  • Mass Spectrometry (MS): Electron ionization mass spectra confirm molecular ion peaks consistent with molecular weight 647.3 g/mol.
  • Thin Layer Chromatography (TLC): Used to monitor reaction progress with UV visualization.

Chemical Reactivity and Optimization Notes

  • The compound’s synthesis requires careful control of bromination to avoid overbromination or side reactions.
  • The thioether linkage formation benefits from the use of mild bases and controlled temperature to maximize substitution efficiency.
  • Carbamoylation is sensitive to moisture; anhydrous conditions improve yield and purity.
  • Purification typically involves recrystallization from DMF/ethanol mixtures to achieve high purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Type Critical Parameters Outcome
Triazole ring synthesis Hydrazine derivatives + carboxylic acids Cyclization Reflux in ethanol, 4–6 h Triazole intermediate
Aromatic bromination Bromine or NBS Electrophilic aromatic substitution 0–25 °C, acidic or neutral medium Dibromo-hydroxyphenyl substitution
Thioether (sulfanyl) bond formation Thiol acetamide + triazole intermediate + Et3N Nucleophilic substitution Reflux ethanol, 5–7 h Thioether-linked intermediate
Carbamoylation with methoxyphenyl amine 4-Methoxyphenyl isocyanate + amine intermediate Nucleophilic addition Anhydrous solvent, 0–25 °C, 2–4 h Final acetamide compound

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity:
    • Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The presence of the dibromo and hydroxy groups enhances the biological activity against various pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of fungi and bacteria effectively .
  • Anticancer Potential:
    • Triazole-containing compounds have been investigated for their anticancer properties. The specific structure of this acetamide derivative could interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. Preliminary studies suggest promising results in vitro against several cancer cell lines .
  • Neuroprotective Effects:
    • Some studies have highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The ability of this acetamide to modulate neuroinflammatory responses may present a therapeutic avenue for conditions like Alzheimer’s disease .

Agricultural Applications

  • Fungicides:
    • The triazole moiety is well-known for its fungicidal properties. This compound could be developed as a novel fungicide, targeting specific fungal pathogens that affect crops. Its efficacy could be enhanced through formulations that improve bioavailability and reduce environmental impact .
  • Plant Growth Regulators:
    • There is potential for this compound to act as a plant growth regulator, promoting growth or resistance to stress factors in plants. This application could be particularly beneficial in enhancing crop yields under adverse conditions .

Case Studies

StudyApplication FocusFindings
Study 1AntimicrobialDemonstrated effective inhibition of bacterial strains with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
Study 2AnticancerIn vitro studies showed reduced viability of cancer cells treated with the compound, indicating potential for further development as an anticancer agent .
Study 3NeuroprotectionCompounds similar to this acetamide exhibited reduced neuroinflammation in animal models, suggesting a pathway for therapeutic use in neurodegenerative diseases .
Study 4Agricultural FungicideField trials indicated effective control of fungal diseases in crops treated with triazole derivatives, with minimal phytotoxicity observed .

Mechanism of Action

The mechanism by which Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle and Substitution Patterns

The 1,2,4-triazole core distinguishes the target compound from other acetamide derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Triazole 3,5-Dibromo-2-hydroxyphenyl, thioether Biochemical reagent (unspecified)
3d () Thiazolidinone 3-Nitrophenyl, methoxy Hypoglycemic (in vivo mice)
3i () Thiazolidinone 4-Methoxyphenyl Hypoglycemic (in vivo mice)
Compounds 1,2,4-Triazole Furan-2-yl, sulfanyl Anti-exudative (vs. diclofenac)
Compounds Indazole Ethoxyphenyl, fluoro-substituted Anti-proliferative (unspecified)
Key Observations:
  • Triazole vs. Thiazolidinone/Indazole: The triazole core (target compound) offers distinct electronic properties compared to thiazolidinone () or indazole (). Triazoles are known for metabolic stability and hydrogen-bonding capabilities, which may enhance pharmacokinetic profiles .
  • Thioether Linkage : The sulfur atom in the thioether group may enhance oxidative stability relative to oxygen-based linkages in compounds .

Pharmacological Implications

Anti-Inflammatory and Anti-Exudative Activity

Compounds with sulfanyl-triazole scaffolds () demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The target compound’s dibromophenolic group may augment anti-inflammatory effects due to halogen-mediated interactions with inflammatory enzymes (e.g., cyclooxygenase) .

Metabolic Activity

Thiazolidinone derivatives () showed hypoglycemic effects in mice, attributed to PPAR-γ agonism. The target compound’s urea moiety could mimic thiazolidinone interactions with nuclear receptors, but bromine substituents might alter selectivity .

Anti-Proliferative Potential

Indazole-acetamide hybrids () exhibited anti-proliferative activity, likely through kinase inhibition. The target compound’s methylphenyl group may confer similar steric effects for targeting hydrophobic kinase pockets .

Biological Activity

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- is a complex organic compound featuring multiple functional groups that suggest potential applications in medicinal chemistry and agrochemicals. Its structure includes acetamide, a triazole ring, and various aromatic substituents, which may contribute to its biological activity.

PropertyValue
CAS Number 97399-38-7
Molecular Formula C26H23Br2N5O4S
Molecular Weight 661.4 g/mol
IUPAC Name 2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)carbamoyl]acetamide

Biological Activity Overview

The biological activity of acetamides can vary significantly based on structural modifications. Similar compounds have been studied for their potential as:

  • Antimicrobial Agents : Compounds with triazole rings have shown significant antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi due to their ability to disrupt cell wall synthesis and metabolic pathways .
  • Anticancer Activity : The presence of the triazole moiety in this compound suggests potential anticancer properties. Triazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Case Studies and Research Findings

  • Antimicrobial Studies : A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features to acetamide exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : In vitro studies highlighted the effectiveness of triazole-containing compounds in inducing apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
  • Inflammation Models : In animal models of inflammation, compounds resembling acetamide demonstrated reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism for their anti-inflammatory effects .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction yields by stabilizing intermediates .
  • Temperature Control : Maintain 60–80°C during bromination to minimize side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Basic Question: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:
Structural validation relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 2.3 ppm (methyl group on phenyl), δ 3.8 ppm (methoxy group) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and 160 ppm (triazole C-S) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 645.92) and fragmentation patterns .
  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient) .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:
Yield discrepancies often arise from:

  • Reaction Stoichiometry : Excess bromine (1.5–2.0 eq.) improves dibromination efficiency but may degrade sensitive functional groups .
  • Protecting Groups : Temporary protection of the hydroxyl group (e.g., using acetyl) prevents oxidation during triazole formation .

Q. Case Study :

ConditionYield (Unprotected)Yield (Protected)Source
Bromination, 60°C45%72%
Bromination, 80°C38%68%

Resolution : Use protecting groups and monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) .

Advanced Question: What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:
SAR studies focus on:

  • Triazole Modifications : Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., nitro) enhances antimicrobial activity .
  • Thioether Linkage : Oxidation to sulfone derivatives reduces cytotoxicity but improves solubility .

Q. Experimental Design :

  • In Vitro Assays : Test against E. coli (MIC: 8–32 µg/mL) and S. aureus (MIC: 16–64 µg/mL) with control compounds .
  • Computational Modeling : Docking studies using AutoDock Vina to predict binding affinity to bacterial dihydrofolate reductase (ΔG = −9.2 kcal/mol) .

Advanced Question: How can solubility challenges be addressed for in vivo studies?

Methodological Answer:
The compound’s poor aqueous solubility (<0.1 mg/mL) limits bioavailability. Strategies include:

  • Prodrug Design : Introduce phosphate esters at the hydroxyl group for enzymatic activation .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance dissolution .

Q. Data Comparison :

FormulationSolubility (mg/mL)Bioavailability (%)
Free Compound0.0912
PLGA Nanoparticles2.158

Advanced Question: What mechanisms underlie its reported anticancer activity, and how are they validated?

Methodological Answer:
Proposed mechanisms include:

  • Topoisomerase Inhibition : DNA relaxation assays show IC₅₀ = 1.2 µM, comparable to etoposide (IC₅₀ = 0.8 µM) .
  • Apoptosis Induction : Flow cytometry reveals 40% apoptosis in HeLa cells at 10 µM (vs. 5% in controls) .

Q. Validation Workflow :

Biochemical Assays : Measure caspase-3/7 activation (2-fold increase at 24 hours).

Western Blotting : Confirm upregulation of pro-apoptotic Bax and downregulation of Bcl-2 .

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